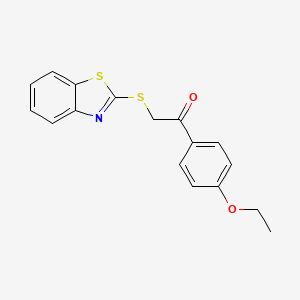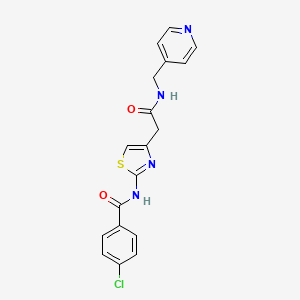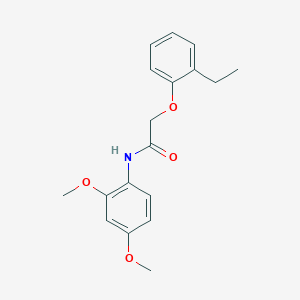
3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, also known as CFM-2, is a chemical compound that has gained attention from scientific researchers due to its potential applications in the field of medicine. CFM-2 is a synthetic compound that was first synthesized in 2008 by a team of researchers led by Dr. Craig W. Lindsley at Vanderbilt University. Since then, CFM-2 has been extensively studied for its various properties and potential applications.
Mecanismo De Acción
3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one works by inhibiting the activity of PDE10A, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one increases the levels of cAMP and cGMP in the brain, which can lead to an increase in the levels of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects. In addition to its effects on dopamine signaling, 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has also been shown to modulate the activity of other neurotransmitters such as glutamate and acetylcholine. 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one is its specificity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one is its relatively low potency, which can make it difficult to achieve the desired effects in certain experiments. Additionally, 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body.
Direcciones Futuras
There are several potential future directions for research on 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one. One area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one. Another area of interest is the study of the effects of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one on other physiological processes, such as immune function and metabolism. Finally, there is a need for further studies on the safety and toxicity of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one involves the reaction between 3-(3-chloro-4-fluorophenyl)propanoic acid and 4-hydroxypiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is typically carried out under an inert atmosphere such as nitrogen. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has been studied for its potential applications in various fields of medicine. One of the most promising applications is in the treatment of Parkinson's disease. 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has been shown to inhibit the activity of an enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine signaling in the brain. By inhibiting PDE10A, 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one increases the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease.
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c15-12-9-10(1-3-13(12)16)2-4-14(19)17-7-5-11(18)6-8-17/h1,3,9,11,18H,2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBKTFRHNOQPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2638428.png)

![Spiro[3.3]heptan-3-ylmethanamine;hydrochloride](/img/structure/B2638431.png)

![2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2638435.png)
![Thiourea, N,N''-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B2638439.png)
![2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2638440.png)
![Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2638441.png)
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide](/img/structure/B2638442.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2638443.png)



![3,5-Dimethyl-4-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2638449.png)